molecular formula C26H26FN3O3 B2479184 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(5-氟-2-甲基苯基)脲 CAS No. 1022256-59-2

1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(5-氟-2-甲基苯基)脲

货号 B2479184
CAS 编号: 1022256-59-2
分子量: 447.51
InChI 键: ZNIBLLGFJTYLBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C26H26FN3O3 and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea:

Cancer Research

This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific pathways involved in cancer cell proliferation. It targets receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can induce cell death in cancer cells, making it a promising candidate for cancer therapy .

Neurodegenerative Diseases

In neurodegenerative diseases like Alzheimer’s and Parkinson’s, the regulation of cell death pathways is critical. This compound’s ability to inhibit necroptosis can help protect neurons from premature death, potentially slowing the progression of these diseases. Research is ongoing to explore its efficacy in various models of neurodegeneration .

Inflammatory Diseases

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. By inhibiting necroptosis, this compound can reduce inflammation and tissue damage. Its application in treating inflammatory diseases is being investigated, with promising preliminary results .

Cardiovascular Diseases

In the context of cardiovascular diseases, such as myocardial infarction and stroke, the regulation of cell death is crucial. This compound’s ability to inhibit necroptosis can protect cardiac and vascular tissues from damage during ischemic events, potentially improving outcomes in patients with these conditions .

Viral Infections

Certain viral infections trigger necroptosis as a defense mechanism. By modulating this pathway, the compound can potentially enhance the body’s ability to fight off viral infections. Research is exploring its use in treating infections caused by viruses that induce necroptosis .

Autoimmune Diseases

Autoimmune diseases involve the immune system attacking the body’s own tissues. By inhibiting necroptosis, this compound can reduce the damage caused by autoimmune responses. Its potential application in diseases like lupus and multiple sclerosis is under investigation .

Drug Development

The compound serves as a lead molecule in drug development programs aimed at creating more potent and selective necroptosis inhibitors. Its structure-activity relationship (SAR) studies provide valuable insights for designing new drugs with improved efficacy and safety profiles .

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of this compound is essential for developing effective drug delivery systems. Research focuses on optimizing its bioavailability, stability, and targeted delivery to specific tissues, enhancing its therapeutic potential .

These applications highlight the versatility and potential of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea in various fields of scientific research. Each application is being actively explored to harness its full potential in improving human health.

If you have any specific questions or need further details on any of these applications, feel free to ask!

RSC Medicinal Chemistry

作用机制

Target of Action

The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .

Mode of Action

The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its strong preference for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor can lead to changes in intracellular calcium regulation and cholesterol homeostasis .

Biochemical Pathways

The sigma-2 receptor is involved in several biochemical pathways related to calcium regulation and cholesterol homeostasis . The activation of the sigma-2 receptor by the compound can affect these pathways, potentially leading to downstream effects such as the relief of mechanical hyperalgesia in models of chronic pain .

Pharmacokinetics

Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 minutes of dosing . The compound also shows adequate, absolute oral bioavailability of 29.0% . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of the sigma-2 receptor by the compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound could potentially be used in the development of novel pain therapeutics .

Action Environment

属性

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3/c1-16-4-7-19(27)14-22(16)30-26(31)29-20-8-5-17(6-9-20)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIBLLGFJTYLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。